molecular formula C20H20N4O3S B2638652 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone CAS No. 477872-20-1

6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone

Cat. No.: B2638652
CAS No.: 477872-20-1
M. Wt: 396.47
InChI Key: HAHUQOWTCCTZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Pyridazinone Pharmacophores

The pyridazinone nucleus (C~4~H~4~N~2~O) entered medicinal chemistry prominence in the late 20th century through cardiovascular agents like zardaverine, a phosphodiesterase III inhibitor. Structural analyses revealed its capacity for both hydrogen bond donation (via N-H) and acceptance (through carbonyl oxygen), enabling interactions with diverse biological targets. The 3(2H)-pyridazinone tautomer predominates in physiological conditions, favoring planar conformation for π-π stacking interactions with aromatic residues in enzyme active sites.

Early derivatives demonstrated limitations in solubility and target selectivity, prompting strategic modifications at positions 5 and 6 of the heterocyclic ring. The introduction of nitrogen-containing substituents at position 5 (as seen in 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone) marked a paradigm shift, combining the pyridazinone scaffold with privileged structural elements from other pharmacological classes.

Table 1: Key Milestones in Pyridazinone Drug Development

Era Representative Compound Therapeutic Application Structural Innovation
1980s Zardaverine Cardiotonic Unsubstituted pyridazinone
1990s Emorfazone Anti-inflammatory 6-Aryl substitution
2000s Sorafenib analogs Anticancer Diarylurea hybridization
2010s MAC-545496 derivatives Antimicrobial Thiourea linkage
2020s 6-Phenyl-5-[4-(PSO)Piperazino] Multi-target agents Piperazine-sulfonyl conjugation

Piperazine Integration Strategies

Piperazine’s adoption into medicinal scaffolds accelerated following its success in antipsychotics (e.g., trifluoperazine) and antidepressants. The 4-(phenylsulfonyl)piperazine moiety in this compound addresses three critical design challenges:

  • Conformational Restriction : The sulfonyl group locks piperazine in chair conformation, reducing entropic penalties during target binding.
  • Solubility Enhancement : Piperazine’s basic nitrogen (pK~a~ ≈ 9.8) improves aqueous solubility at physiological pH.
  • Target Versatility : Sulfonamide-containing piperazines demonstrate affinity for over 15 enzyme classes, including kinases and GPCRs.

Crystallographic studies of related compounds show the 4-(phenylsulfonyl)piperazino group occupies hydrophobic pockets in VEGFR-2 and PDE4B, with sulfonyl oxygen forming hydrogen bonds to Glu885 and Asp996 residues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-19-15-18(20(22-21-19)16-7-3-1-4-8-16)23-11-13-24(14-12-23)28(26,27)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHUQOWTCCTZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cardiotonic Activity

One of the primary applications of 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone is its cardiotonic effect. Research has indicated that derivatives of pyridazinones exhibit increased myocardial contractility, making them potential candidates for treating heart conditions. Studies have demonstrated that certain substituted 6-phenyl-3(2H)-pyridazinones can significantly enhance cardiac contractility in animal models, suggesting their utility as cardiotonic agents .

Anticancer Activity

Recent investigations have also explored the anticancer properties of pyridazinone derivatives. For instance, a study synthesized various pyridazinones and evaluated their cytotoxic effects on cancer cell lines. Some derivatives showed promising results, indicating their potential as anticancer agents . The specific activity of this compound in this context remains to be fully elucidated but suggests a pathway for further research.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of substituted hydrazines with suitable phenolic compounds. The resulting pyridazinone structure can be characterized using techniques like IR spectroscopy, NMR, and mass spectrometry to confirm the presence of desired functional groups and overall architecture .

Cardiovascular Studies

In a series of experiments involving anesthetized dogs, various doses of substituted pyridazinones were administered to assess their effects on myocardial contractility and heart rate. Results indicated that specific compounds led to notable increases in myocardial performance, positioning them as viable options for treating cardiac dysfunctions .

Cytotoxicity Assessments

A comprehensive study evaluated the cytotoxic effects of synthesized pyridazinones on L929 fibroblast cells. The findings revealed that certain derivatives exhibited significant cytotoxicity at higher concentrations while maintaining low toxicity at therapeutic doses, highlighting their potential for selective targeting in cancer therapy .

Comparative Data Table

CompoundActivity TypeModel UsedKey Findings
This compoundCardiotonicAnesthetized dog modelEnhanced myocardial contractility observed
Pyridazinone Derivative T3AnticancerL929 fibroblast cellsIC50 = 27.05 µM; significant cytotoxicity at higher doses
Pyridazinone Derivative T6AnticancerL929 fibroblast cellsIC50 = 120.6 µM; lower toxicity across tested doses

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyridazinone derivatives, focusing on substituents, molecular weight, melting points, and key functional groups:

Compound Name / ID Substituents (Position 5 & 6) Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound 6-Ph, 5-[4-(PhSO₂)piperazino] ~439.5* Not reported Pyridazinone, phenylsulfonyl Inferred
9f () 6-Me, 5-(1-pyrrolidinylcarbonyl) Calculated 228–229 Carbonyl, methoxyphenyl
10a () 6-Me, 4-Ph, 5-(1-pyrrolidinylcarbonyl) Calculated 292–293 Chlorophenyl, carbonyl
10d () 4-BrPh, 5-(1-pyrrolidinylcarbonyl) Calculated Not reported Bromophenyl, carbonyl
MCI-154 () 6-[4-Pyridylaminobenzene] ~352.4 Not reported Dihydropyridazinone, pyridyl
Compound 21 () 6-[4-(2-Fluorophenyl)piperazino] Not reported Not reported Fluorophenylpiperazino
Compound 5-Piperidino, 2-(3,4-Cl₂Benzyl) 414.3 Not reported Dichlorobenzyl, piperidino

*Molecular weight estimated based on structural similarity to compound.

Key Observations:

  • Melting Points : Chlorophenyl-substituted derivatives (e.g., 10a ) exhibit higher melting points (~292°C) compared to methoxy- or methyl-substituted analogs (e.g., 9f : 228°C), likely due to stronger intermolecular interactions from halogen atoms . The phenylsulfonyl group in the target compound may reduce crystallinity compared to chlorophenyl derivatives.

Pharmacological Activities

  • Anti-Inflammatory/Analgesic Activity: Compound 21 () demonstrated anti-inflammatory activity comparable to indomethacin, attributed to the 6-(2-fluorophenylpiperazino) group . The target compound’s phenylsulfonyl-piperazino group may enhance COX-2 inhibition due to sulfonyl’s affinity for hydrophobic pockets in enzymes . Piperazinyl-pyridazinones with aryl substitutions (e.g., fluorophenyl in ) showed superior analgesic activity to acetaminophen, suggesting the target compound may share similar efficacy .
  • Antiplatelet/Cardiotonic Activity: MCI-154 () inhibits platelet aggregation (IC₅₀: 0.36 μM) via pyridazinone-mediated modulation of calcium channels. Structural analogs with chloroacetamido substituents (e.g., 97a) achieved IC₅₀ values as low as 0.03 μM, highlighting the importance of substituent bulk and polarity . The phenylsulfonyl group in the target compound may improve selectivity for platelet receptors over cardiac ion channels.

Structure-Activity Relationship (SAR) Insights

  • Position 6 Substitutions: A phenyl group at position 6 (as in the target compound) is associated with enhanced metabolic stability compared to smaller alkyl groups (e.g., methyl in 9f) due to steric protection of the pyridazinone ring .
  • Position 5 Substitutions: Piperazino groups with aryl-sulfonyl or benzoyl substituents (e.g., ) improve solubility and bioavailability compared to pyrrolidinylcarbonyl derivatives (e.g., 10a) .

Biological Activity

6-Phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family, recognized for its diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurodegenerative disorders, cardiovascular diseases, and cancer.

  • Molecular Formula : C20_{20}H20_{20}N4_{4}O3_{3}S
  • Molecular Weight : 396.47 g/mol
  • CAS Number : 477872-20-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways:

  • Monoamine Oxidase Inhibition : The compound has been studied for its ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which is significant in the treatment of neurodegenerative diseases like Alzheimer's. It was found that certain derivatives showed IC50_{50} values as low as 1.57 µM for MAO-A and demonstrated high selectivity for MAO-B with selectivity indices greater than 100 .

Pharmacological Activities

The compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Research indicates that pyridazinone derivatives can induce apoptosis in cancer cells, showcasing their potential as anticancer agents.
  • Anti-inflammatory Effects : Various studies have reported that pyridazinones possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Cardiotonic Effects : Compounds similar to this compound have shown cardiotonic activity, enhancing cardiac contractility .
  • Antiplatelet Activity : Some derivatives have demonstrated significant antiplatelet effects, which are beneficial in preventing thrombotic disorders .

Study on MAO Inhibition

In a study focused on the inhibition of MAO-B, derivatives of pyridazinones were evaluated for their selectivity and potency. Compounds T3 and T6 were identified as reversible and competitive inhibitors with Ki_i values of 0.014 and 0.0071 µM, respectively. These findings suggest their potential utility in treating neurodegenerative conditions .

Cytotoxicity Assessment

A cytotoxicity study using L929 fibroblast cells revealed that while some derivatives caused cell death at higher concentrations, others like T6 exhibited minimal cytotoxicity at all tested doses (up to 120 µM), indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeKey Findings
ZardaverineAntiplateletEffective in reducing platelet aggregation
EmorfazoneAnti-inflammatoryPotent anti-inflammatory properties
PyridabenHerbicideEffective against various pests

What distinguishes this compound from these compounds is its unique phenylsulfonyl-piperazine moiety, which enhances its biological activity and therapeutic potential.

Q & A

Q. What are the established synthetic routes for 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone, and what are the critical reaction conditions?

The synthesis typically involves multi-step functionalization of the pyridazinone core. Key steps include:

  • Nucleophilic substitution at the 5-position of the pyridazinone ring with a 4-(phenylsulfonyl)piperazine moiety under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Optimization of sulfonylation : The phenylsulfonyl group is introduced via reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to avoid side reactions .
  • Purification : Column chromatography with silica gel and elution systems like ethyl acetate/hexane mixtures are critical for isolating high-purity compounds .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., phenyl group at C6, piperazino-sulfonyl at C5) through aromatic proton splitting and sulfonyl-related deshielding effects .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray crystallography : Resolves spatial arrangement of the sulfonyl-piperazine substituent and pyridazinone core, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are commonly used to evaluate its antiplatelet or anti-inflammatory activity?

  • Platelet aggregation inhibition : Measured using ADP- or collagen-induced aggregation in human platelet-rich plasma (PRP), with IC₅₀ values calculated via dose-response curves .
  • Anti-inflammatory screening : Carrageenan-induced rat paw edema and acetic acid-induced writhing tests assess edema reduction and analgesic effects, respectively .

Advanced Research Questions

Q. How can structural modifications at the 4-(phenylsulfonyl)piperazine moiety enhance target selectivity while minimizing off-target effects?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenylsulfonyl ring improves metabolic stability and target binding affinity .
  • Piperazine ring substitution : Replacing the phenylsulfonyl group with heteroaryl sulfonamides (e.g., pyridinyl) modulates interactions with enzymes like phosphodiesterase (PDE) or cyclooxygenase (COX) .
  • Pharmacokinetic profiling : Comparative studies of logP, plasma protein binding, and CYP450 inhibition are essential to prioritize derivatives .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy in cardiovascular models?

  • Bioavailability challenges : Low oral absorption due to high molecular weight (>500 Da) or poor solubility requires formulation optimization (e.g., nanocrystal dispersion) .
  • Metabolic instability : Identify major metabolites via LC-MS/MS and modify labile sites (e.g., sulfonyl group hydrolysis) .
  • Species-specific differences : Validate activity in humanized rodent models to address interspecies variability in target expression .

Q. What strategies can elucidate the compound’s polypharmacology (e.g., dual PDE inhibition and COX-2 modulation)?

  • Target profiling : Use kinase/GPCR panels and thermal shift assays to identify off-target interactions .
  • Molecular docking : Map binding modes to PDE3A (cardioactive target) and COX-2 using crystal structures (PDB IDs: 1SO2, 5KIR) .
  • Pathway analysis : Transcriptomic or proteomic profiling (e.g., RNA-seq) in treated vascular smooth muscle cells reveals downstream signaling networks .

Notes

  • Avoid derivatives with logP >4 to reduce hepatotoxicity risks .
  • Prioritize in vivo models mimicking human disease progression (e.g., high-fat diet-induced thrombosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.